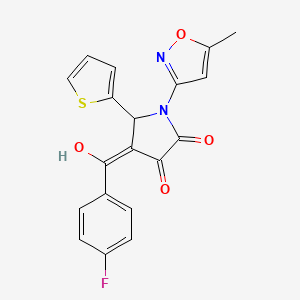

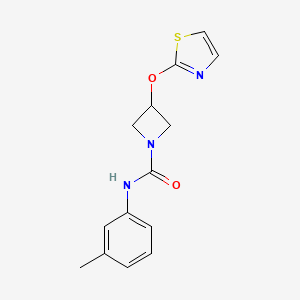

![molecular formula C24H21N5O2 B2730137 N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-9H-xanthene-9-carboxamide CAS No. 897614-37-8](/img/structure/B2730137.png)

N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-9H-xanthene-9-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tetrazoles are synthetic or man-made organic heterocyclic compounds that consist of a doubly unsaturated five-membered aromatic ring with four nitrogen, one carbon, and two hydrogen atoms . They play a very important role in medicinal and pharmaceutical applications .

Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in ecofriendly ways such as the use of water as solvent, moderate conditions, nontoxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .

Molecular Structure Analysis

Tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The Huckel 6π electrons are satisfied by four π electrons of the ring and one loan pair of electrons of nitrogen .

Chemical Reactions Analysis

On heating, tetrazoles decompose and emit toxic nitrogen fumes. They burst vigorously when exposed to shock, fire, and heat on friction . Tetrazoles easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat .

Physical And Chemical Properties Analysis

Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . Tetrazole dissolves in water, acetonitrile, etc .

Scientific Research Applications

Synthesis and Chemical Properties

Innovative Synthesis Methods : The microwave-assisted synthesis of tetrazolyl pyrazole amides showcases the potential for creating compounds with similar structures efficiently. These methods can offer bactericidal, pesticidal, herbicidal, and antimicrobial activities, indicating the broad utility of such compounds in various applications (Hu et al., 2011).

Dynamic Chemical Behavior : Research into N,N-dimethyl carbamoyl 5-aryloxytetrazoles revealed insights into the dynamic behavior of these compounds, such as the high barrier to rotation about the CN double bond. This could suggest interesting reactivity and stability properties relevant to derivatives like N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-9H-xanthene-9-carboxamide, potentially impacting their biological activity or material applications (Movahedifar et al., 2017).

Potential Applications

Antitumor Activity : Compounds structurally related to N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-9H-xanthene-9-carboxamide have shown promising antitumor activities. For instance, the antitumor imidazotetrazines and their derivatives display curative activity against leukemia, suggesting the potential of similar compounds in cancer therapy (Stevens et al., 1984).

Luminescence Sensing : Lanthanide metal-organic frameworks based on dimethylphenyl imidazole dicarboxylate demonstrate selective sensitivity to benzaldehyde derivatives, highlighting the potential of structurally similar compounds in sensor applications. This suggests the capacity of N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-9H-xanthene-9-carboxamide derivatives to function in fluorescence sensors or in the detection of specific chemical compounds (Shi et al., 2015).

Polymer and Material Science : The synthesis of new organosoluble and optically transparent polyamides containing xanthene units and methyl pendant groups illustrates the relevance of xanthene derivatives in creating advanced materials. These materials exhibit high thermal stability and solubility in polar aprotic solvents, suggesting similar applications for N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-9H-xanthene-9-carboxamide in the development of new polymeric materials (Guo et al., 2015).

Safety and Hazards

Future Directions

Tetrazoles and their derivatives have received considerable attention due to their extensive range of potential applications . They are considered the most promising form of drug design among the heterocyclic family . The development of new, safe chemical entities with diverse mechanisms of action that probably target both resistant and sensitive bacterial strains at once ranks among the most promising approaches in anti-microbial research .

properties

IUPAC Name |

N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N5O2/c1-15-11-12-17(13-16(15)2)29-22(26-27-28-29)14-25-24(30)23-18-7-3-5-9-20(18)31-21-10-6-4-8-19(21)23/h3-13,23H,14H2,1-2H3,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XONGXWRWONCVAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-9H-xanthene-9-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

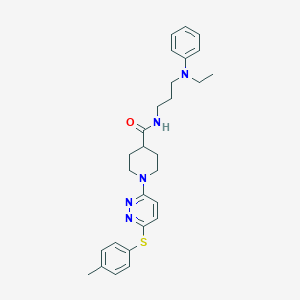

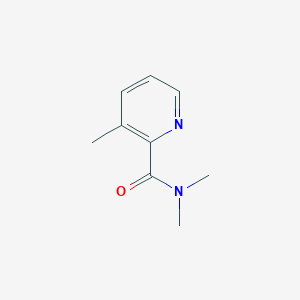

![4-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2730055.png)

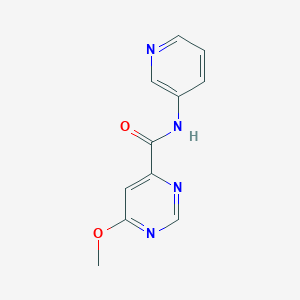

![2-(4-((8-chloro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)sulfonyl)phenoxy)acetamide](/img/structure/B2730056.png)

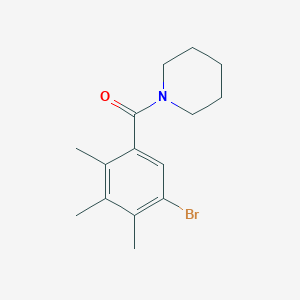

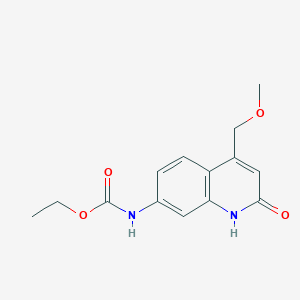

![N-Ethyl-4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2730061.png)

![8-chloro-2-(3-fluoro-4-methoxybenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2730063.png)

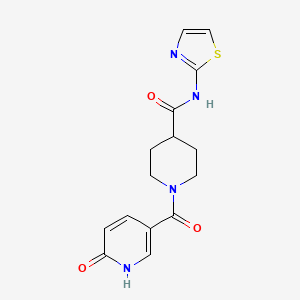

![3-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)aniline](/img/structure/B2730065.png)

![4-bromo-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2730067.png)